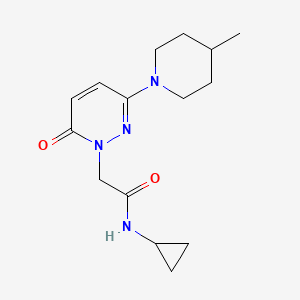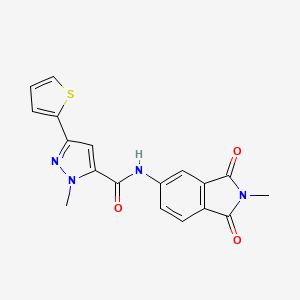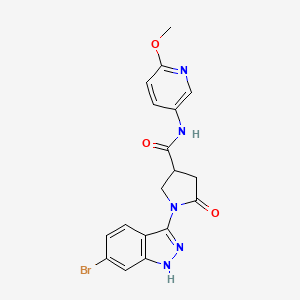![molecular formula C22H15Cl2F3N2O4 B12162702 {6-[5-(2,3-Dichlorophenyl)furan-2-yl]-2,4-dihydroxy-4-(trifluoromethyl)-1,4,5,6-tetrahydropyrimidin-5-yl}(phenyl)methanone](/img/structure/B12162702.png)
{6-[5-(2,3-Dichlorophenyl)furan-2-yl]-2,4-dihydroxy-4-(trifluoromethyl)-1,4,5,6-tetrahydropyrimidin-5-yl}(phenyl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
{6-[5-(2,3-Dichlorophenyl)furan-2-yl]-2,4-dihydroxy-4-(trifluoromethyl)-1,4,5,6-tetrahydropyrimidin-5-yl}(phenyl)methanone is a complex organic compound characterized by its unique structure, which includes a furan ring, a pyrimidine ring, and multiple halogen substituents
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of {6-[5-(2,3-Dichlorophenyl)furan-2-yl]-2,4-dihydroxy-4-(trifluoromethyl)-1,4,5,6-tetrahydropyrimidin-5-yl}(phenyl)methanone typically involves multi-step organic reactions. The process begins with the preparation of the furan ring, followed by the introduction of the dichlorophenyl group. The pyrimidine ring is then synthesized and functionalized with hydroxyl and trifluoromethyl groups. The final step involves the coupling of the pyrimidine and furan rings with the phenylmethanone moiety under specific reaction conditions, such as the use of a palladium catalyst in a Suzuki-Miyaura coupling reaction .
Industrial Production Methods: Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and the development of more efficient purification techniques.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can target the carbonyl group in the phenylmethanone moiety, converting it to an alcohol.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Introduction of new functional groups such as amines or thiols.
科学的研究の応用
Biology: In biological research, the compound can be used to study the effects of halogenated aromatic compounds on biological systems, including their interactions with enzymes and receptors.
Medicine: Potential medicinal applications include the development of new drugs targeting specific enzymes or receptors, particularly those involved in inflammatory or cancer pathways.
Industry: In the industrial sector, the compound can be used in the development of new materials with unique properties, such as enhanced thermal stability or electrical conductivity.
作用機序
The mechanism of action of {6-[5-(2,3-Dichlorophenyl)furan-2-yl]-2,4-dihydroxy-4-(trifluoromethyl)-1,4,5,6-tetrahydropyrimidin-5-yl}(phenyl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s halogen substituents can enhance its binding affinity to these targets, leading to modulation of their activity. The hydroxyl and trifluoromethyl groups can also play a role in stabilizing the compound’s interactions with its targets, thereby influencing its biological effects.
類似化合物との比較
- {6-[5-(2,3-Dichlorophenyl)furan-2-yl]-2,4-dihydroxy-4-(methyl)-1,4,5,6-tetrahydropyrimidin-5-yl}(phenyl)methanone
- {6-[5-(2,3-Dichlorophenyl)furan-2-yl]-2,4-dihydroxy-4-(ethyl)-1,4,5,6-tetrahydropyrimidin-5-yl}(phenyl)methanone
Comparison: The uniqueness of {6-[5-(2,3-Dichlorophenyl)furan-2-yl]-2,4-dihydroxy-4-(trifluoromethyl)-1,4,5,6-tetrahydropyrimidin-5-yl}(phenyl)methanone lies in its trifluoromethyl group, which can significantly influence its chemical and biological properties. Compared to similar compounds with different alkyl groups, the trifluoromethyl group can enhance the compound’s lipophilicity, metabolic stability, and binding affinity to molecular targets.
特性
分子式 |
C22H15Cl2F3N2O4 |
|---|---|
分子量 |
499.3 g/mol |
IUPAC名 |
5-benzoyl-6-[5-(2,3-dichlorophenyl)furan-2-yl]-4-hydroxy-4-(trifluoromethyl)-1,3-diazinan-2-one |
InChI |
InChI=1S/C22H15Cl2F3N2O4/c23-13-8-4-7-12(17(13)24)14-9-10-15(33-14)18-16(19(30)11-5-2-1-3-6-11)21(32,22(25,26)27)29-20(31)28-18/h1-10,16,18,32H,(H2,28,29,31) |
InChIキー |
YRCMRBVJGRBASF-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C(=O)C2C(NC(=O)NC2(C(F)(F)F)O)C3=CC=C(O3)C4=C(C(=CC=C4)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![tert-butyl (1-{[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetyl}piperidin-4-yl)carbamate](/img/structure/B12162623.png)
![2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)-N-[4-(propan-2-yl)phenyl]acetamide](/img/structure/B12162627.png)


![3-(4-Methoxyphenyl)-1-[3-methyl-2-(morpholin-4-yl)butyl]urea](/img/structure/B12162652.png)
![2-methyl-N-(3-methylpyridin-2-yl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B12162656.png)
![(1-isopropyl-1H-indol-6-yl)[3-(trifluoromethyl)-5,6-dihydro[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl]methanone](/img/structure/B12162657.png)

![(2E)-2-(1,3-benzoxazol-2-yl)-1-(4-butoxyphenyl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one](/img/structure/B12162663.png)
![(4E)-4-[hydroxy(thiophen-2-yl)methylidene]-5-(3-methoxyphenyl)-1-(3-methoxypropyl)pyrrolidine-2,3-dione](/img/structure/B12162670.png)

![2-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B12162675.png)
![3H-Indol-3-one, 2-methyl-, 2-[3-(4-morpholinylsulfonyl)phenyl]hydrazone](/img/structure/B12162682.png)
![1-methyl-N-[3-(propan-2-yl)-1H-1,2,4-triazol-5-yl]-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide](/img/structure/B12162691.png)
